(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-5-methylcytosine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TSAO-m5C involves the methylation of cytosine at the carbon-5 position. This process is catalyzed by RNA methyltransferases using S-adenosylmethionine (SAM) as the methyl donor . The reaction conditions typically involve the use of specific methyltransferase enzymes that target cytosine residues in RNA or DNA.
Industrial Production Methods
These enzymes are produced in microbial systems and then purified for use in the methylation process .
Chemical Reactions Analysis
Types of Reactions
TSAO-m5C undergoes various chemical reactions, including:
Substitution: TSAO-m5C can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Strong nucleophiles such as sodium azide (NaN₃) and thiols are often used.
Major Products
Scientific Research Applications
TSAO-m5C has a wide range of applications in scientific research:
Mechanism of Action
TSAO-m5C exerts its effects through the methylation of cytosine residues in RNA and DNA. This modification alters the chemical properties of the nucleobase, affecting its interactions with other molecules. The primary molecular targets include RNA-binding proteins and enzymes involved in RNA processing . The pathways involved in its action include RNA stability, translation regulation, and nuclear export .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine (5hmC): An oxidation product of TSAO-m5C, involved in DNA demethylation processes.
5-Formylcytosine (5fC): Another oxidation product, playing a role in active DNA demethylation.
5-Carboxylcytosine (5caC): A further oxidized form, also involved in DNA demethylation.
Uniqueness
TSAO-m5C is unique due to its widespread presence in both DNA and RNA and its dynamic regulation. Unlike its oxidation products, TSAO-m5C is directly involved in regulating RNA functions and gene expression .
Properties
Molecular Formula |
C24H44N4O7SSi2 |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C24H44N4O7SSi2/c1-15-12-28(21(29)27-19(15)26)20-18(34-38(10,11)23(5,6)7)24(16(25)14-36(30,31)35-24)17(33-20)13-32-37(8,9)22(2,3)4/h12,14,17-18,20H,13,25H2,1-11H3,(H2,26,27,29)/t17?,18-,20+,24?/m0/s1 |
InChI Key |
WXVQHOFJJQTAAY-MNPWYQMWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.